5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
5-Bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a brominated thiophene-carboxamide derivative featuring a benzo[d]thiazole scaffold substituted with methyl groups at positions 4 and 5. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly in antimicrobial and optoelectronic applications.
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJNQKHMQUEFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Bromination: The thiazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Thiophene-2-carboxylic Acid: The brominated thiazole is coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Spectroscopic Properties
Table 1: Key Physical Properties of Analogs
Comparison :
The 4,7-dimethylbenzo[d]thiazole group in the target compound is expected to increase melting point and crystallinity compared to pyrazine or pyrazole analogs due to enhanced van der Waals interactions. NMR shifts for the benzo[d]thiazole NH proton would likely appear downfield (δ > 10 ppm), similar to pyrazine analogs .
Biological Activity
5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Details:
- Molecular Formula: C₁₄H₁₂BrN₃OS₂
- Molecular Weight: 444.4 g/mol
- CAS Number: 941925-91-3
Structural Representation:
The compound features a bromine atom, a benzo[d]thiazole moiety, and a thiophene ring, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrN₃OS₂ |
| Molecular Weight | 444.4 g/mol |
| CAS Number | 941925-91-3 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active or allosteric sites.
- Receptor Modulation: It may interact with cellular receptors, influencing various signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A notable study evaluated its effects on human breast cancer cells (MCF-7), revealing:
- Cell Viability Reduction: Significant decrease in cell viability at concentrations above 10 µM.
- IC50 Value: Approximately 8 µM, indicating effective inhibition of cancer cell proliferation.
The mechanism linked to its anticancer activity includes the induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the following results were observed:
- Minimum Inhibitory Concentration (MIC): Found to be 32 µg/mL for both bacterial strains, indicating moderate antimicrobial effectiveness.
The proposed mechanism involves disruption of bacterial cell wall synthesis.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibits cell growth | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against bacteria and fungi | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Modulates enzyme activity | Various studies |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells. The results indicated an IC50 value around 8 µM, with apoptosis induction linked to mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. The MIC was determined at 32 µg/mL for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent through mechanisms disrupting essential cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
